Structural Differentiation via Hexaoxygenated Aporphine Scaffold
Leucoxylonine is distinguished from most co-occurring aporphine alkaloids by its hexaoxygenated substitution pattern, confirmed by spectroscopic methods in the foundational Ocotea minarum study [1]. Among the fourteen alkaloids isolated from O. minarum, Leucoxylonine (VII) was identified alongside structurally related but differentially substituted analogs including dicentrine (IV), ocoteine (V), leucoxine (VI), ocopodine (VIII), predicentrine (IX), dicentrinone (XIV), and thalicminine (XV) [1]. The specific substitution architecture—four methoxy groups at positions 7, 15, 16, and 17, plus a methylenedioxy bridge at positions 3,5—contrasts with the simpler oxygenation patterns of ocoteine and dicentrine [1].
| Evidence Dimension | Oxygenation pattern on aporphine skeleton |
|---|---|
| Target Compound Data | Four methoxy substituents (C7, C15, C16, C17) + one methylenedioxy bridge (C3,C5) |
| Comparator Or Baseline | Dicentrine: two methoxy + one methylenedioxy; Ocoteine: three methoxy + one methylenedioxy |
| Quantified Difference | Leucoxylonine possesses 6 oxygen atoms vs. 4 (dicentrine) or 5 (ocoteine) on the aporphine core |
| Conditions | Structural elucidation by MS, NMR, and chemical correlation from Ocotea minarum leaf extract |
Why This Matters
The distinct oxygenation pattern alters hydrogen-bonding capacity (zero H-bond donors vs. potential donors in less oxygenated analogs), directly impacting chromatographic retention, ionization efficiency in LC-MS workflows, and putative target-binding interactions—making Leucoxylonine a unique retention time marker in chemotaxonomic fingerprinting.
- [1] Vecchietti V, et al. New aporphine alkaloids of Ocotea minarum. Farmaco Sci. 1979 Oct;34(10):829-40. PMID: 510527. View Source
